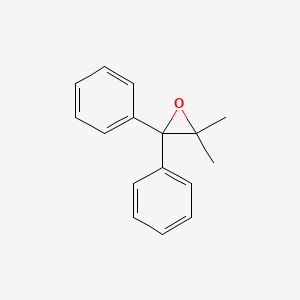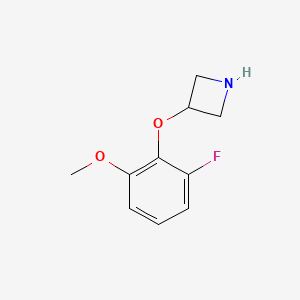
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-, also known as (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diyl diacetate, is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.3221 g/mol . This compound is characterized by its two acetate groups attached to a diene structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be achieved through several synthetic routes. One common method involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane, and the acetic anhydride added dropwise. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by standard techniques such as column chromatography.
Análisis De Reacciones Químicas
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the parent diol using acidic or basic conditions.
Aplicaciones Científicas De Investigación
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation processes.
Mecanismo De Acción
The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- involves its ability to undergo hydrolysis to release acetic acid and the corresponding diol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems. The released diol can then participate in further biochemical reactions, depending on the specific context and application .
Comparación Con Compuestos Similares
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be compared with other similar compounds such as:
10-Hydroxygeraniol: This compound has a similar diene structure but with hydroxyl groups instead of acetate groups.
(2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is the parent diol from which the diacetate is derived.
(2E,6Z)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is a stereoisomer of the parent diol with different geometric configuration.
The uniqueness of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- lies in its diacetate groups, which provide distinct reactivity and applications compared to its parent diol and other similar compounds.
Propiedades
Fórmula molecular |
C14H26O6 |
|---|---|
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
acetic acid;(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(6-7-11)4-3-5-10(2)8-12;2*1-2(3)4/h5-6,11-12H,3-4,7-8H2,1-2H3;2*1H3,(H,3,4)/b9-6+,10-5+;; |
Clave InChI |
VZPSYPCFZFSAQF-KVYBOMEPSA-N |
SMILES isomérico |
C/C(=C\CO)/CC/C=C(\C)/CO.CC(=O)O.CC(=O)O |
SMILES canónico |
CC(=CCO)CCC=C(C)CO.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)





